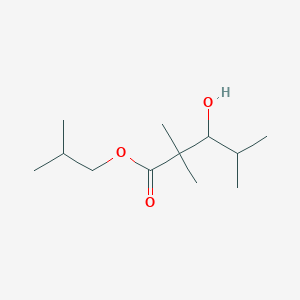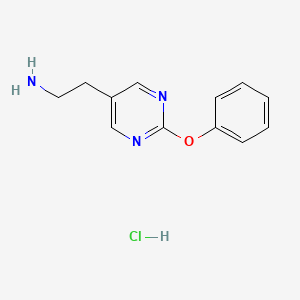
(Tert-butylamino)(phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tert-butylamino)(phenyl)acetic acid is an organic compound characterized by the presence of a tert-butylamino group and a phenyl group attached to an acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (tert-butylamino)(phenyl)acetic acid typically involves the reaction of tert-butylamine with phenylacetic acid under controlled conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the tert-butylamino group and the phenylacetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (Tert-butylamino)(phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenylacetic acid derivatives .
Wissenschaftliche Forschungsanwendungen
(Tert-butylamino)(phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: Research into potential therapeutic applications, such as drug development for specific diseases, is ongoing.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (tert-butylamino)(phenyl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target .
Vergleich Mit ähnlichen Verbindungen
Phenylacetic acid: Lacks the tert-butylamino group, resulting in different chemical properties and reactivity.
(Tert-butylamino)acetic acid: Lacks the phenyl group, leading to variations in its applications and interactions.
(Phenyl)acetic acid derivatives: Various substituted phenylacetic acids can exhibit different biological activities and chemical behaviors.
Uniqueness: (Tert-butylamino)(phenyl)acetic acid is unique due to the presence of both the tert-butylamino and phenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler analogs .
Eigenschaften
CAS-Nummer |
5466-04-6 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-(tert-butylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)13-10(11(14)15)9-7-5-4-6-8-9/h4-8,10,13H,1-3H3,(H,14,15) |
InChI-Schlüssel |
HAGHPQSKWYOZHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)


![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)




![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea]](/img/structure/B14168405.png)

